molecular formula C11H6F6O3 B13676096 3-[2,4-Bis(trifluoromethyl)phenyl]-2-oxopropanoic acid

3-[2,4-Bis(trifluoromethyl)phenyl]-2-oxopropanoic acid

Cat. No.: B13676096
M. Wt: 300.15 g/mol
InChI Key: OELVSOAXRRTAMN-UHFFFAOYSA-N
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Description

3-[2,4-Bis(trifluoromethyl)phenyl]-2-oxopropanoic acid: is a chemical compound characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to a 2-oxopropanoic acid moiety

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 3-[2,4-Bis(trifluoromethyl)phenyl]-2-oxopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions[][3].

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 3-[2,4-Bis(trifluoromethyl)phenyl]-2-oxopropanoic acid is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential effects on biological systems. The trifluoromethyl groups can influence the compound’s interaction with biological molecules, making it a valuable tool for probing biochemical pathways .

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. The presence of trifluoromethyl groups can enhance the bioavailability and metabolic stability of drug candidates .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, agrochemicals, and other high-performance materials .

Mechanism of Action

The mechanism of action of 3-[2,4-Bis(trifluoromethyl)phenyl]-2-oxopropanoic acid involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

  • 2,4-Bis(trifluoromethyl)phenylboronic acid
  • 3,5-Bis(trifluoromethyl)phenylboronic acid
  • 4-(Trifluoromethyl)phenylboronic acid

Comparison: Compared to these similar compounds, 3-[2,4-Bis(trifluoromethyl)phenyl]-2-oxopropanoic acid is unique due to the presence of the 2-oxopropanoic acid moiety. This additional functional group can impart different chemical reactivity and biological activity, making it distinct in its applications .

Properties

Molecular Formula

C11H6F6O3

Molecular Weight

300.15 g/mol

IUPAC Name

3-[2,4-bis(trifluoromethyl)phenyl]-2-oxopropanoic acid

InChI

InChI=1S/C11H6F6O3/c12-10(13,14)6-2-1-5(3-8(18)9(19)20)7(4-6)11(15,16)17/h1-2,4H,3H2,(H,19,20)

InChI Key

OELVSOAXRRTAMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)CC(=O)C(=O)O

Origin of Product

United States

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